Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
Brand Name: Vulcanchem
CAS No.: 150907-74-7
VCID: VC16852782
InChI: InChI=1S/C25H26O5/c1-28-22-14-10-20(11-15-22)25(19-7-4-3-5-8-19,30-18-6-9-24(26)27)21-12-16-23(29-2)17-13-21/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

CAS No.: 150907-74-7

Cat. No.: VC16852782

Molecular Formula: C25H26O5

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- - 150907-74-7

Specification

CAS No. 150907-74-7
Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
IUPAC Name 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acid
Standard InChI InChI=1S/C25H26O5/c1-28-22-14-10-20(11-15-22)25(19-7-4-3-5-8-19,30-18-6-9-24(26)27)21-12-16-23(29-2)17-13-21/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H,26,27)
Standard InChI Key ULVZSABKUFQJDF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acid, reflects its intricate structure. The central butanoic acid moiety (CH2CH2CH2COOH\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}) is substituted at the fourth carbon by a lipophilic trityl-like group comprising two 4-methoxyphenyl rings and one phenyl ring. This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions.

The Standard InChI key (ULVZSABKUFQJD) and SMILES notation (COC1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=C(C=C3)OC)OCCCC(=O)O) provide precise descriptors for computational modeling and database referencing .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.150907-74-7
Molecular FormulaC25H26O5\text{C}_{25}\text{H}_{26}\text{O}_5
Molecular Weight406.5 g/mol
IUPAC Name4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=C(C=C3)OC)OCCCC(=O)O

Synthesis and Methodological Considerations

Synthetic Routes

Although explicit protocols for this compound are scarce, its structure suggests a multi-step synthesis involving:

  • Etherification: Coupling 4-hydroxybutanoic acid with a tris(aryl)methanol derivative under Mitsunobu or Williamson conditions.

  • Protection/Deprotection: Strategic use of protecting groups for the carboxylic acid during ether bond formation .

A related demethylation method using aqueous HBr (without solvents) for analogous 4-arylbutanoic acids demonstrates the feasibility of modifying methoxy groups post-synthesis .

Challenges and Optimization

Steric hindrance from the trityl group complicates purification, necessitating techniques like preparative HPLC or silica gel chromatography. Reaction yields may benefit from phase-transfer catalysts or microwave-assisted synthesis, though empirical validation is required .

Derivatives and Structural Analogues

Ester Derivatives

The 2,5-dioxo-1-pyrrolidinyl ester derivative (C29H29NO7\text{C}_{29}\text{H}_{29}\text{NO}_7) exhibits a higher molecular weight (527.55 g/mol) and boiling point (627°C), enhancing thermal stability for materials applications.

Pharmacologically Active Analogues

Modifications to the bis(4-methoxyphenyl) group have been explored in GABA uptake inhibitors. For example, replacing one 4-methoxy group with a formyl moiety yielded a compound (C29H29NO7\text{C}_{29}\text{H}_{29}\text{NO}_7) with enhanced mGAT4 inhibition (pIC50_{50} = 5.89) .

Table 2: Comparative Analysis of Derivatives

DerivativeMolecular FormulaKey ModificationApplication
Parent CompoundC25H26O5\text{C}_{25}\text{H}_{26}\text{O}_5NoneReference standard
2,5-Dioxo-1-pyrrolidinylC29H29NO7\text{C}_{29}\text{H}_{29}\text{NO}_7EsterificationMaterials science
Formyl-substitutedC29H29NO7\text{C}_{29}\text{H}_{29}\text{NO}_74-Methoxy → FormylGABA transporter inhibition

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